Methyl 3-(aminomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate hydrochloride
Description
Methyl 3-(aminomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate hydrochloride (CAS: MDLMFCD27920705) is a cyclobutane-derived compound featuring a unique combination of functional groups: a methyl ester, a tert-butoxycarbonyl (Boc)-protected amine, and an aminomethyl substituent. Its molecular formula is C₁₂H₂₃ClN₂O₄, with a molecular weight of 294.78 g/mol . The hydrochloride salt form enhances solubility and stability, making it advantageous for pharmaceutical synthesis and intermediate applications. The Boc group serves as a protective moiety for amines during synthetic processes, while the aminomethyl group provides a reactive site for further derivatization .
Properties
IUPAC Name |
methyl 3-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-11(2,3)18-10(16)14-12(9(15)17-4)5-8(6-12)7-13;/h8H,5-7,13H2,1-4H3,(H,14,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXDYNPFNQIVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)CN)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.
Introduction of Functional Groups: The aminomethyl group can be introduced via nucleophilic substitution reactions, while the tert-butoxycarbonyl group is typically added using Boc anhydride in the presence of a base.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a building block for the synthesis of biologically active molecules.
Medicine: Potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The Boc group provides protection during synthesis, which can be removed under acidic conditions to reveal the active amine.
Comparison with Similar Compounds
Methyl 1-((tert-butoxycarbonyl)(methyl)amino)cyclobutanecarboxylate
- Molecular Formula : C₁₂H₂₂N₂O₄ (neutral form).
- Key Differences: Replaces the aminomethyl group with a methyl-substituted amine.
- Its synthesis involves Boc protection and methyl esterification, similar to the target compound .
- ¹H-NMR Data : Peaks at δ 9.97 (broad singlet, 2H), 3.86 (s, 3H), and 2.46–2.60 (multiplets) indicate distinct electronic environments compared to the target compound .
| Property | Target Compound | Methyl 1-(Boc)(methyl)amino Derivative |
|---|---|---|
| Molecular Weight | 294.78 g/mol | ~260.3 g/mol (neutral) |
| Functional Groups | Boc, aminomethyl, methyl ester | Boc, methylamino, methyl ester |
| Solubility Profile | High (HCl salt) | Moderate (neutral) |
Stereochemical Variants
(1s,3r)- and (1s,3s)-Methyl 3-aminocyclobutane carboxylate hydrochloride
- Key Differences : Stereoisomers with distinct spatial arrangements of the amine and carboxylate groups.
- Impact on Bioactivity : Stereochemistry influences binding affinity in drug-receptor interactions. For example, the (1s,3s) isomer may exhibit higher metabolic stability due to reduced steric hindrance .
- Synthesis : Prepared via stereoselective cycloaddition or resolution techniques, contrasting with the Boc-mediated synthesis of the target compound .
Counterion and Stability Comparisons
Methyl 1-(methylamino)cyclobutanecarboxylate 4-toluenesulfonate
- Molecular Formula: C₁₄H₂₁NO₅S (tosylate salt).
- Key Differences : Uses a tosylate counterion instead of hydrochloride and lacks Boc protection.
- Stability : The absence of Boc renders the amine group more reactive but less stable under acidic conditions. Tosylate salts often exhibit lower aqueous solubility than hydrochlorides .
| Property | Target Compound (HCl salt) | Tosylate Analog |
|---|---|---|
| Counterion | Hydrochloride | 4-Toluenesulfonate |
| Amine Protection | Boc-protected | Unprotected |
| Synthetic Utility | Intermediate for peptide coupling | Direct substrate for alkylation |
Biological Activity
Methyl 3-(aminomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate hydrochloride, known by its CAS number 2193059-01-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula : C₉H₁₇ClN₂O₄
- Molecular Weight : 203.24 g/mol
- InChI Key : BBIFRGBXCKOUBW-UHFFFAOYSA-N
- Physical State : Solid at room temperature
- Purity : Typically above 90%
The compound features a cyclobutane ring structure modified with an aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structural motifs often exhibit:
- Antimicrobial Activity : The presence of the aminomethyl group can enhance the interaction with microbial cell membranes, potentially disrupting their integrity.
- Antitumor Properties : Preliminary studies suggest that derivatives of cyclobutane compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
A study conducted on structurally related compounds demonstrated that methyl derivatives with cyclobutane rings showed significant activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis and membrane integrity, resulting in cell lysis.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Related Cyclobutane Derivative | Escherichia coli | 64 µg/mL |
Antitumor Activity
In vitro studies have shown that the compound exhibits promising antitumor activity against various cancer cell lines. For instance, a study reported that it significantly inhibited the growth of A549 lung cancer cells by inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |
Research Findings
Recent research has focused on the synthesis and modification of similar compounds to enhance their biological activity. The incorporation of fluorinated groups has been shown to improve potency and selectivity for specific biological targets, leading to the development of more effective therapeutic agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the cyclobutane ring can lead to significant changes in activity:
- Addition of Halogens : Increases lipophilicity, potentially enhancing membrane permeability.
- Alteration of the Boc Group : Changing the protecting group can affect stability and reactivity in biological systems.
Q & A
Q. Key Challenges & Solutions :
- Steric Hindrance : Use bulky bases (e.g., DIPEA) to enhance reaction efficiency.
- Byproduct Formation : Purify intermediates via flash chromatography (silica gel, gradient elution) or recrystallization (EtOAc/hexane).
Advanced Question: How can stereochemical control be achieved during the synthesis of this compound, particularly for the cyclobutane ring substituents?
Answer:
Stereochemical outcomes depend on the cyclobutane formation method and subsequent functionalization:
- Ring Formation : [2+2] photocycloaddition often produces cis/trans mixtures. Chiral auxiliaries or catalysts (e.g., Ru-based) can induce asymmetry .
- Aminomethyl Orientation : Kinetic vs. thermodynamic control during reductive amination can influence diastereomer ratios. Low-temperature conditions favor kinetic products .
- Analytical Validation : Use chiral HPLC (e.g., Chiralpak IA column, hexane/i-PrOH mobile phase) or X-ray crystallography to confirm stereochemistry.
Q. Example Workflow :
Dose-Response Curves : Repeat assays in triplicate with vehicle controls.
SPR/BLI Binding Studies : Confirm direct target engagement.
Molecular Dynamics Simulations : Predict binding modes and validate with mutagenesis.
Basic Question: How can researchers optimize the Boc deprotection step without degrading the cyclobutane core?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
